

IR-797 Chloride: A Technical Guide to its Photophysical Properties

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Compound of Interest

Compound Name: IR-797 chloride

Cat. No.: B15556525

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of **IR-797 chloride**, a near-infrared (NIR) heptamethine cyanine dye. Given the limited availability of specific quantitative data for **IR-797 chloride** in publicly accessible literature, this guide presents representative data from a structurally analogous heptamethine cyanine dye, alongside detailed experimental protocols for determining its quantum yield and molar extinction coefficient.

Photophysical Properties of IR-797 Chloride

IR-797 chloride is recognized for its strong absorption in the near-infrared spectrum, a characteristic that makes it a valuable tool for various research applications, including in vivo imaging, due to reduced tissue autofluorescence and deeper photon penetration.[1] While precise, officially published values for the quantum yield and molar extinction coefficient of **IR-797 chloride** are not readily available, data from a heptamethine cyanine dye with a closely related structure (Fluorophore 18 from Peng et al., 2021) can be used to provide a reasonable estimation of its properties.[2]

Property	Value	Solvent	Source
Molar Extinction Coefficient (ϵ)	$\sim 270,000 \text{ cm}^{-1} \text{ M}^{-1}$	Ethanol	Peng et al., 2021[2]
Quantum Yield (Φ)	~ 0.33	Ethanol	Peng et al., 2021[2]
Absorption Maximum (λ_{max})	$\sim 797 \text{ nm}$	Methanol	[1]

Note: The values for molar extinction coefficient and quantum yield are for a structurally similar heptamethine cyanine dye and should be considered as estimates for **IR-797 chloride**.

Experimental Protocols

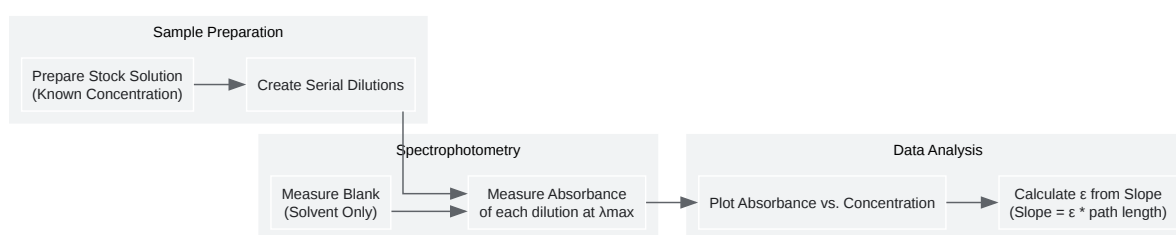
Determination of Molar Extinction Coefficient (ϵ)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantitative analysis using spectrophotometry. The following protocol outlines the determination of the molar extinction coefficient using UV-Vis spectroscopy.

Methodology:

- **Preparation of Stock Solution:** A stock solution of **IR-797 chloride** of a known concentration (e.g., 1 mM) is prepared in a suitable solvent (e.g., methanol or ethanol). This should be done with high precision using an analytical balance and volumetric flasks.
- **Preparation of Dilutions:** A series of dilutions with known concentrations are prepared from the stock solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- **UV-Vis Spectrophotometer Setup:** A UV-Vis spectrophotometer is turned on and allowed to warm up. The wavelength range is set to scan across the expected absorption maximum of **IR-797 chloride** (approximately 700-850 nm).
- **Blank Measurement:** The cuvette is filled with the pure solvent, and a blank measurement is performed to zero the spectrophotometer.

- **Absorbance Measurement:** The absorbance of each of the prepared dilutions is measured at the wavelength of maximum absorbance (λ_{max}).
- **Data Analysis:** According to the Beer-Lambert law ($A = \epsilon bc$), a plot of absorbance (A) versus concentration (c) should yield a straight line passing through the origin. The molar extinction coefficient (ϵ) can be calculated from the slope of this line (slope = ϵb), where 'b' is the path length of the cuvette (typically 1 cm).



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Workflow for Molar Extinction Coefficient Determination.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed by a fluorophore. It is a measure of the efficiency of the fluorescence process. The relative method, using a standard with a known quantum yield, is commonly employed.

Methodology:

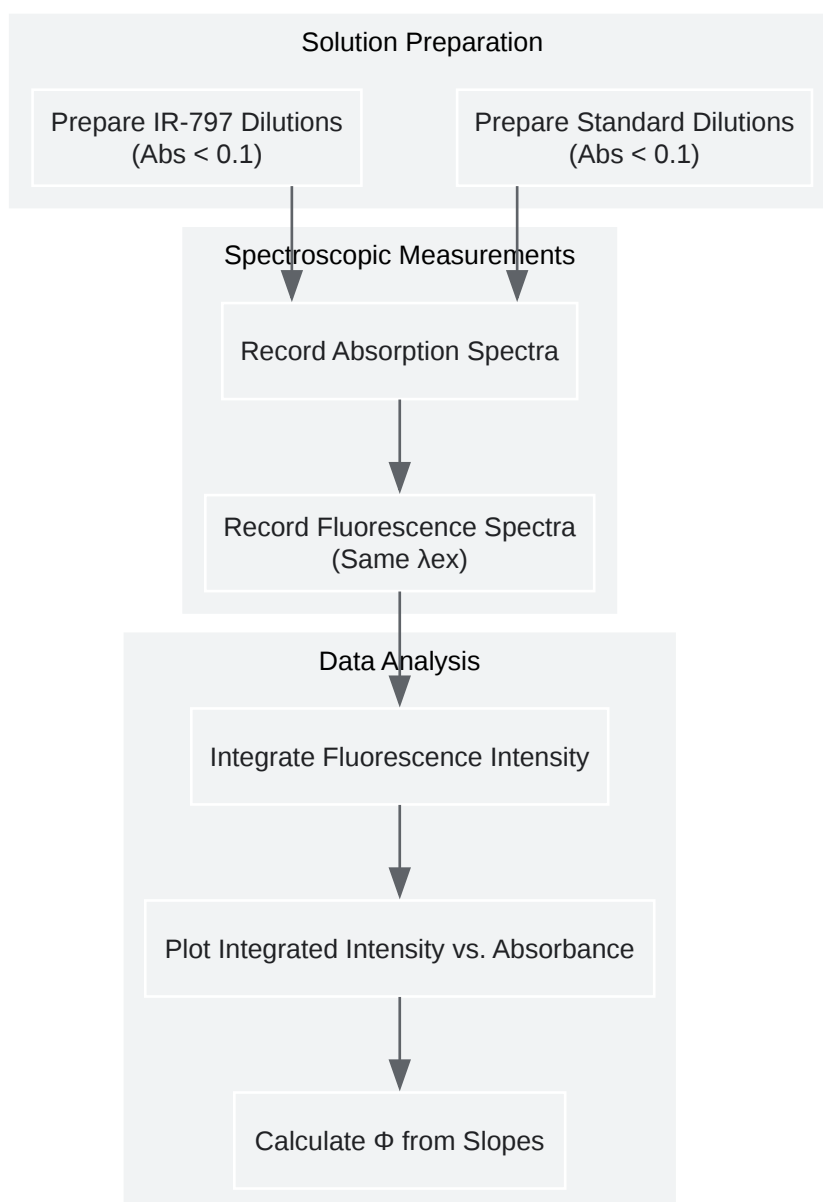
- **Selection of a Standard:** A suitable fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with **IR-797 chloride** should be chosen. For the NIR region, a dye like Indocyanine Green (ICG) or other well-characterized NIR dyes can be used.
- **Preparation of Solutions:** Solutions of both the **IR-797 chloride** (sample) and the standard are prepared in the same solvent. A series of dilutions are made for both, ensuring that the

absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner-filter effects.

- Absorption Spectra Measurement: The UV-Vis absorption spectra of all sample and standard solutions are recorded.
- Fluorescence Spectra Measurement: The fluorescence emission spectra of all sample and standard solutions are recorded using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard and should be a wavelength where both have significant absorbance. The emission is collected over the entire fluorescence range of the dye.
- Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution. A plot of the integrated fluorescence intensity versus absorbance at the excitation wavelength is created for both the sample and the standard. The quantum yield of the sample (Φ_{sample}) can then be calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{standard}} * (\text{Slope}_{\text{sample}} / \text{Slope}_{\text{standard}}) * (\eta_{\text{sample}}^2 / \eta_{\text{standard}}^2)$$

where 'Slope' is the slope of the integrated fluorescence intensity vs. absorbance plot, and ' η ' is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.



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Workflow for Relative Quantum Yield Determination.

Application Workflow: In Vitro Cell Imaging

IR-797 chloride's fluorescent properties make it a candidate for use in cellular imaging. A general workflow for its application in labeling and imaging cells in vitro is outlined below.



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General Workflow for In Vitro Cell Imaging with **IR-797 Chloride**.

This guide provides a foundational understanding of the key photophysical properties of **IR-797 chloride** and the methodologies for their determination. For critical applications, it is recommended that researchers experimentally determine these parameters under their specific experimental conditions.

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References

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